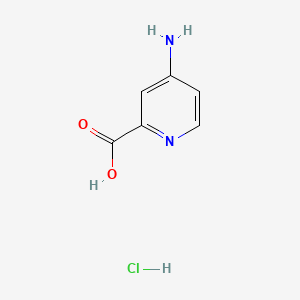

4-Aminopicolinic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

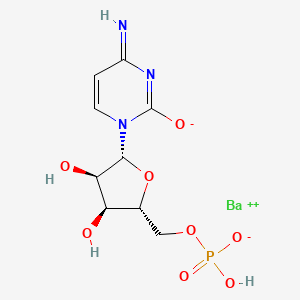

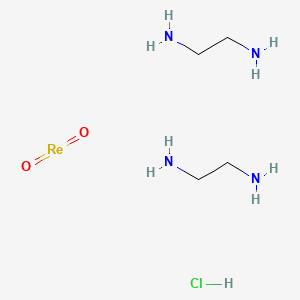

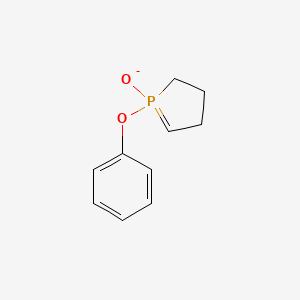

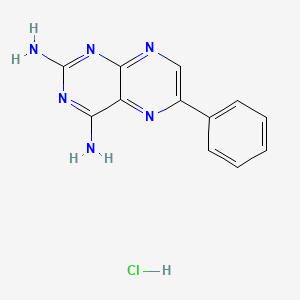

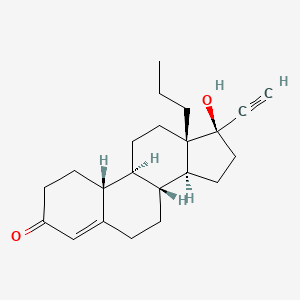

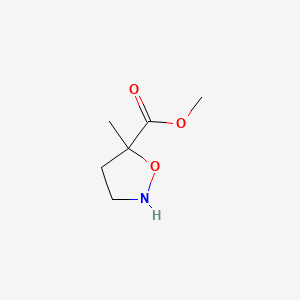

Molecular Structure Analysis

The molecular structure of 4-Aminopicolinic acid hydrochloride consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms. The structure is complex, with multiple bonds and functional groups.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and reactions with alkyl halides .

Applications De Recherche Scientifique

Nitric Oxide Synthase Inhibition

4-Aminopicolinic acid hydrochloride has been investigated for its affinity and selectivity toward three human nitric oxide synthase (NOS) isoenzymes. It is identified as a potent and nonselective inhibitor of all three NOS isoforms, with high affinity binding observed in radioligand experiments. This property makes it a useful tool for studying the substrate binding site of NOS isoenzymes, highlighting its potential in research focused on understanding NOS regulation and function (Boer et al., 2000).

Luminescence and Fluorescence Quenching

4-(2-Methylbutyl)aminodipicolinic acid, a derivative of 4-aminopicolinic acid, shows significant luminescence and fluorescence quenching properties. This has been quantitatively explored through steady-state and time-resolved fluorescence measurements, offering a pathway for investigations into base-catalyzed excited-state tautomerism or proton transfer. Such characteristics are pivotal for developing novel fluorescent probes and sensors in biochemical and medical research (Ingram et al., 2011).

Anion Binding and Selectivity

Research on cyclic hexapeptides containing 6-aminopicolinic acid subunits has demonstrated their ability to bind anions such as halides and sulfate in aqueous solutions. These peptides form complexes with these anions, which could be of interest in developing new biochemical sensors or separation techniques that require specific anion recognition capabilities (Kubik & Goddard, 2002).

Sulfate Anion Recognition

A cyclopeptide-based anion receptor containing 6-aminopicolinic acid subunits has shown significant ability to bind sulfate anions selectively in water, even in the presence of structurally similar anions. This specificity towards sulfate anions over others highlights its potential application in environmental monitoring and remediation, where selective anion detection is crucial (Schaly et al., 2013).

Electrochemical Sensor Development

This compound derivatives have been studied for their role in developing electrochemical sensors. These sensors are aimed at detecting 4-aminoquinoline compounds in complex matrices, offering advancements in analytical methods for pharmaceuticals and biological fluids. This application underscores the compound's utility in enhancing the sensitivity and specificity of electrochemical detection methods (Matrouf et al., 2022).

Safety and Hazards

The safety data sheet for 4-Aminopicolinic acid hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

4-aminopyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUHHMYNWTYPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693932 |

Source

|

| Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291487-29-0 |

Source

|

| Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(Benzyloxy)phenyl]benzohydrazide](/img/structure/B577297.png)